

Theoretical Properties of 3-Acetyl biphenyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetyl biphenyl

Cat. No.: B1295732

[Get Quote](#)

Introduction: **3-Acetyl biphenyl** is an aromatic ketone that holds interest for researchers in medicinal chemistry and materials science. Its biphenyl framework, combined with the reactive acetyl group, provides a scaffold for the synthesis of a variety of derivatives with potential applications in drug development and as functional materials. This technical guide provides a comprehensive overview of the theoretical properties of **3-Acetyl biphenyl**, including its physicochemical characteristics, spectroscopic data, and computational analysis. Detailed experimental protocols for its synthesis and purification are also presented to support further research and application.

Physicochemical Properties

3-Acetyl biphenyl is a solid at room temperature with a relatively low melting point. Its nonpolar biphenyl structure contributes to its limited solubility in water but good solubility in many organic solvents.

Table 1: Physicochemical Properties of **3-Acetyl biphenyl**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₂ O	[1] [2]
Molecular Weight	196.24 g/mol	[1]
CAS Number	3112-01-4	[1] [2]
Melting Point	36-38 °C	[2]
Boiling Point	137-138 °C at 1 Torr	[2]
Appearance	White to light yellow solid/crystal	
InChI	1S/C14H12O/c1-11(15)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-10H,1H3	[1]
SMILES	CC(=O)c1ccccc(c1)-c2ccccc2	[1]

Spectroscopic Properties

The structural features of **3-Acetyl biphenyl** can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of **3-Acetyl biphenyl** in CDCl₃ shows distinct signals for the carbonyl carbon, the methyl carbon, and the twelve aromatic carbons.[\[3\]](#)

Table 2: ¹³C NMR Chemical Shifts for **3-Acetyl biphenyl**

Assignment	Chemical Shift (ppm)
Carbonyl (C=O)	~198
Aromatic Carbons	~125-146
Methyl (CH ₃)	~27

Note: Precise chemical shifts can vary slightly based on solvent and experimental conditions.

The full spectrum is available through specialized databases.[3]

General Spectroscopic Observations for Related Compounds

While specific, detailed spectra for **3-Acetyl biphenyl** are not readily available in public literature, analysis of its isomer, 4-Acetyl biphenyl, and other related acetophenones can provide valuable insights.

- **^1H NMR:** The proton NMR of acetyl biphenyls typically shows a singlet for the methyl protons around 2.6 ppm and a complex multiplet pattern for the aromatic protons in the range of 7.3-8.1 ppm.[4][5]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch, typically appearing around $1670\text{-}1690\text{ cm}^{-1}$. Aromatic C-H stretching vibrations are observed above 3000 cm^{-1} , and C=C stretching vibrations for the aromatic rings are seen in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- **Mass Spectrometry (MS):** The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M^+) at m/z 196. Key fragmentation pathways would likely involve the loss of a methyl group ($\cdot\text{CH}_3$) to form an ion at m/z 181 ($[\text{M}-15]^+$) and the cleavage of the acetyl group to produce a biphenyl carbonyl cation.[6][7][8]
- **UV-Vis Spectroscopy:** Aromatic ketones like **3-Acetyl biphenyl** typically exhibit strong UV absorption bands corresponding to $\pi\rightarrow\pi^*$ and $\text{n}\rightarrow\pi^*$ electronic transitions.

Experimental Protocols

The synthesis and purification of **3-Acetyl biphenyl** can be achieved through established organic chemistry methodologies.

Synthesis of 3-Acetyl biphenyl

Two common methods for the synthesis of **3-Acetyl biphenyl** are the Friedel-Crafts acylation of biphenyl and the Suzuki cross-coupling reaction.

Protocol 1: Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield a mixture of acetyl biphenyl isomers, including the 3-substituted product.[9][10][11]

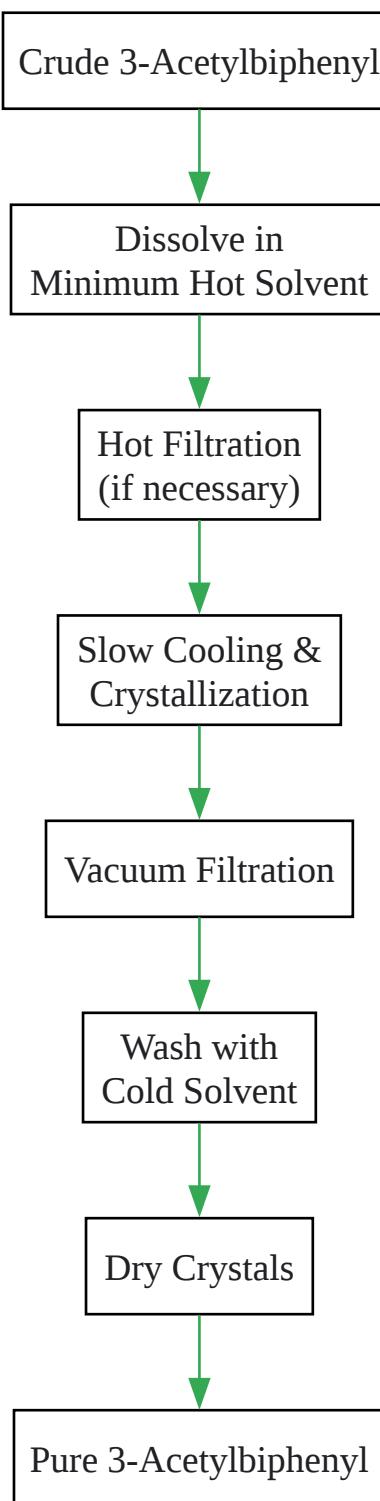
- Materials: Biphenyl, acetyl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO_4), ethanol.
- Procedure:
 - In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl_3 in dry DCM and cool the mixture in an ice bath.
 - Slowly add acetyl chloride to the cooled suspension with stirring.
 - In a separate flask, dissolve biphenyl in dry DCM.
 - Add the biphenyl solution dropwise to the acetyl chloride/ AlCl_3 mixture while maintaining the low temperature.
 - After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO_4 .
 - Remove the solvent under reduced pressure to obtain the crude product.

- The isomeric mixture can be separated by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling Reaction

A more regioselective method is the Suzuki cross-coupling of 3-acetylphenylboronic acid with a phenyl halide or vice versa, using a palladium catalyst.[12]

- Materials: 3-Bromoacetophenone, phenylboronic acid, palladium(II) acetate ($\text{Pd}(\text{OAc})_2$), triphenylphosphine (PPh_3), sodium carbonate (Na_2CO_3), toluene, ethanol, water.
- Procedure:
 - To a round-bottom flask, add 3-bromoacetophenone, phenylboronic acid, $\text{Pd}(\text{OAc})_2$, and PPh_3 .
 - Add a mixture of toluene, ethanol, and an aqueous solution of Na_2CO_3 .
 - Heat the reaction mixture to reflux under an inert atmosphere with vigorous stirring.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction to room temperature and add water.
 - Extract the mixture with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with water and brine, then dry over anhydrous Na_2SO_4 .
 - Concentrate the solution under reduced pressure to yield the crude **3-Acetyl biphenyl**.



[Click to download full resolution via product page](#)*Experimental workflow for Suzuki coupling synthesis.*

Purification by Recrystallization

The crude **3-Acetyl biphenyl** can be purified by recrystallization from a suitable solvent.[13][14][15][16][17]

- Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. A mixture of solvents, such as ethanol/water or hexane/ethyl acetate, may be effective.
- Procedure:
 - Dissolve the crude **3-Acetyl biphenyl** in a minimum amount of the chosen hot solvent.
 - If insoluble impurities are present, perform a hot filtration.
 - Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a small amount of the cold solvent.
 - Dry the crystals under vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)

*Purification workflow for **3-Acetyl biphenyl**.*

Computational Chemistry and Theoretical Properties

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of **3-Acetyl biphenyl**.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Molecular Orbitals and Electronic Properties

- **HOMO-LUMO Gap:** The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and electronic transitions of a molecule. DFT calculations can predict the HOMO-LUMO gap, which can be correlated with the wavelength of maximum absorption in the UV-Vis spectrum.[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **Molecular Electrostatic Potential (MEP):** The MEP map illustrates the charge distribution on the molecular surface. For **3-Acetyl biphenyl**, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, and regions of positive potential (electron-poor) around the hydrogen atoms.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)

Conformational Analysis

The biphenyl unit is not planar due to steric hindrance between the ortho hydrogens on the two phenyl rings. Computational studies can determine the dihedral angle between the two rings, which influences the molecule's overall shape and packing in the solid state.

Biological Activity and Toxicological Profile

Currently, there is limited specific information in the public domain regarding the biological activity and toxicological profile of **3-Acetyl biphenyl**. Biphenyl derivatives are known to possess a wide range of biological activities, and some acetylated aromatic compounds can interact with biological targets. Further research, such as enzyme inhibition assays and receptor binding studies, is needed to elucidate any potential pharmacological or toxicological effects of **3-Acetyl biphenyl**.

Conclusion

This technical guide has summarized the key theoretical properties of **3-Acetyl biphenyl**, providing a foundation for researchers and drug development professionals. While some experimental data is available, further in-depth spectroscopic and crystallographic studies are warranted to fully characterize this compound. The provided experimental protocols offer a starting point for the synthesis and purification of **3-Acetyl biphenyl**, enabling further investigation into its potential applications. Computational analyses suggest avenues for understanding its reactivity and electronic properties, which can guide the design of new derivatives with desired functionalities. Future research should focus on exploring the biological activity and toxicological profile of this compound to assess its potential in a pharmaceutical context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Acetyl biphenyl AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Acetyl-biphenyl(92-91-1) 1H NMR [m.chemicalbook.com]
- 5. Solved Compare the proton NMR spectra between the starting | Chegg.com [chegg.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. scribd.com [scribd.com]
- 9. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]

- 14. mt.com [mt.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. researchgate.net [researchgate.net]
- 19. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-di-phenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. learn.schrodinger.com [learn.schrodinger.com]
- 26. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. files01.core.ac.uk [files01.core.ac.uk]
- 30. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- To cite this document: BenchChem. [Theoretical Properties of 3-Acetyl biphenyl: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295732#theoretical-properties-of-3-acetyl-biphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com